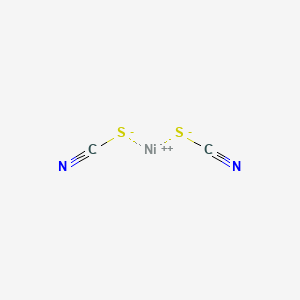
Nickelthiocyanat
Übersicht
Beschreibung
Nickel thiocyanate (NiSCN) is an inorganic compound composed of nickel, sulfur and nitrogen. It is a white, crystalline powder that is soluble in water and other polar solvents. Nickel thiocyanate is widely used in scientific research due to its unique properties, such as its ability to catalyze reactions and its ability to act as a ligand.
Wissenschaftliche Forschungsanwendungen
Nanotechnologie und Materialwissenschaft
Nickelthiocyanat spielt eine bedeutende Rolle bei der Synthese fortschrittlicher Materialien. Seine Eigenschaften werden bei der Herstellung von Nickel-Nanopartikeln (NiNPs) genutzt, die aufgrund ihrer magnetischen, chemischen und physikalischen Eigenschaften in der Nanotechnologie essenziell sind . Diese Nanopartikel werden in biomedizinischen Anwendungen, Katalyse, Superkondensatoren und Farbstoff-sensibilisierten Solarzellen eingesetzt. Darüber hinaus wurden this compound-basierte Verbundwerkstoffe für verbesserte Leuchtstabilität in Perovskit-Nanokristallen entwickelt, die in modernen optoelektronischen Geräten wie LEDs eine zentrale Rolle spielen .
Medizinische Forschung
Im medizinischen Bereich wird this compound zur Herstellung von Komplexen mit biologischen Liganden verwendet. Diese Komplexe werden hinsichtlich ihres Potenzials in biomedizinischen Anwendungen untersucht, einschließlich ihrer Rolle bei der Kristall-Screening und Arzneimittelentwicklung . Die Fähigkeit, verschiedene Komplexe mit unterschiedlichen Liganden zu bilden, eröffnet Möglichkeiten für die Entwicklung neuer Therapeutika und das Verständnis biologischer Systeme auf molekularer Ebene.
Umweltwissenschaft
This compound ist in der Umweltwissenschaft relevant, insbesondere bei der Behandlung von Industrieabwässern. Es ist ein häufiger Schadstoff in Industrien wie dem Goldabbau und der Verkokung, und sein Vorkommen in Abwässern ist ein bedeutendes Umweltproblem. Die Forschung konzentriert sich auf die Entwicklung biologischer Systeme, die Thiocyanat aus Abwässern entfernen können, wobei this compound aufgrund seiner Reaktivität und seines Potenzials in der Bioremediation Gegenstand der Untersuchung ist .
Chemie und Katalyse
In der Chemie wird this compound zur Bildung einer Vielzahl von Komplexen verwendet, die Anwendungen in der Katalyse haben. Diese Komplexe können verschiedene chemische Reaktionen, einschließlich Polymerisations- und Thiocyanierungsprozesse, ermöglichen. Die Fähigkeit der Verbindung, als Katalysator zu wirken, beruht auf ihrer elektronischen Struktur und Reaktivität .
Industrielle Anwendungen
This compound-Nanopartikel haben auch im industriellen Bereich Anwendungen gefunden. Sie werden in Wundverbänden aufgrund ihrer antibakteriellen, antibiofilmbildenden und antioxidativen Eigenschaften verwendet. Es wurde gezeigt, dass diese Nanopartikel eine schnelle und narbenfreie Wundheilung ermöglichen, was sie zu wertvollen Bestandteilen in Gesundheitsprodukten macht .
Materialwissenschaft
In der Materialwissenschaft ist this compound an der Synthese von Koordinationsverbindungen beteiligt. Diese Verbindungen finden Anwendung bei der Herstellung neuer Materialien mit gewünschten Eigenschaften wie Leitfähigkeit, magnetischem Verhalten und struktureller Stabilität. Die Vielseitigkeit von this compound bei der Bildung verschiedener Koordinationskomplexe macht es zu einem wertvollen Bestandteil der Materialforschung .
Wirkmechanismus
Target of Action
Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.
Mode of Action
Nickel Thiocyanate interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.
Biochemical Pathways
Nickel Thiocyanate affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function
Pharmacokinetics
It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .
Result of Action
The result of Nickel Thiocyanate’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .
Action Environment
The action of Nickel Thiocyanate can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Nickel thiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Nickel ions, including those from nickel thiocyanate, are essential cofactors for urease activity . Additionally, nickel thiocyanate can interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which are involved in energy metabolism and gas sensing . These interactions are primarily mediated through the binding of nickel ions to the active sites of these enzymes, facilitating their catalytic functions.
Cellular Effects
Nickel thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to nickel thiocyanate can lead to changes in the expression of genes involved in metal ion transport and detoxification . This compound can also disrupt cellular redox balance, leading to oxidative stress and potential damage to cellular components . Furthermore, nickel thiocyanate has been shown to interfere with the normal functioning of mitochondria, affecting cellular energy production and metabolism .
Molecular Mechanism
The molecular mechanism of nickel thiocyanate involves its interaction with biomolecules at the molecular level. Nickel thiocyanate can bind to proteins and enzymes, altering their structure and function. For example, the binding of nickel ions from nickel thiocyanate to the active sites of enzymes can either inhibit or activate their catalytic activity . This compound can also induce conformational changes in proteins, affecting their stability and interactions with other biomolecules . Additionally, nickel thiocyanate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel thiocyanate can change over time due to its stability and degradation. Studies have shown that nickel thiocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative environments . Long-term exposure to nickel thiocyanate in in vitro or in vivo studies has revealed potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of nickel thiocyanate in experimental designs.
Dosage Effects in Animal Models
The effects of nickel thiocyanate vary with different dosages in animal models. At low doses, nickel thiocyanate can act as a micronutrient, supporting the activity of nickel-dependent enzymes and promoting normal cellular functions . At higher doses, nickel thiocyanate can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Studies have identified threshold effects, where the toxicity of nickel thiocyanate becomes apparent only above certain concentration levels . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications of nickel thiocyanate.
Metabolic Pathways
Nickel thiocyanate is involved in several metabolic pathways, particularly those related to metal ion metabolism and detoxification. The compound can interact with enzymes such as thiocyanate hydrolase, which catalyzes the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate and the maintenance of cellular redox balance . Additionally, nickel thiocyanate can influence metabolic fluxes by modulating the activity of key enzymes in energy metabolism and biosynthetic pathways .
Transport and Distribution
The transport and distribution of nickel thiocyanate within cells and tissues involve specific transporters and binding proteins. Nickel ions from nickel thiocyanate are transported across cell membranes by high-affinity nickel transporters, such as the nickel/cobalt transporter (NiCoT) family . These transporters facilitate the uptake and distribution of nickel ions to various cellular compartments, ensuring their availability for biochemical reactions . The localization and accumulation of nickel thiocyanate within cells are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
Nickel thiocyanate exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other ligands . This subcellular localization is essential for the detoxification and sequestration of nickel ions, preventing their toxic effects on cellular components . Additionally, nickel thiocyanate can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper distribution and function within cells .
Eigenschaften
IUPAC Name |
nickel(2+);dithiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMILAYQDOMFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2NiS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929573 | |
| Record name | Nickel(2+) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13689-92-4 | |
| Record name | Nickel(2+) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



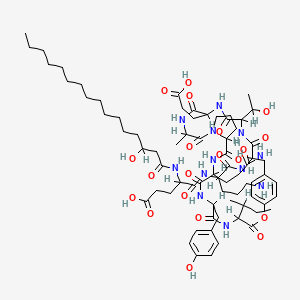



![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
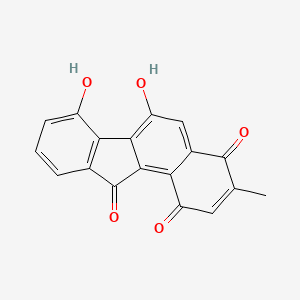
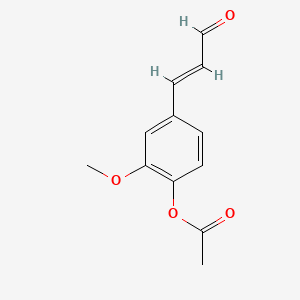
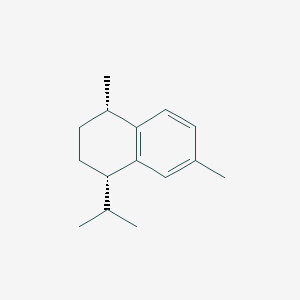
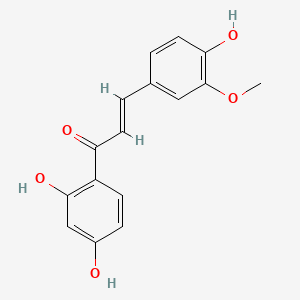
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
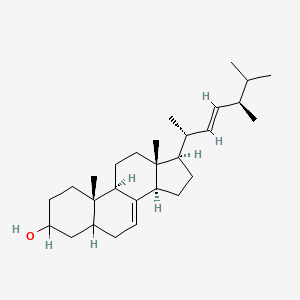
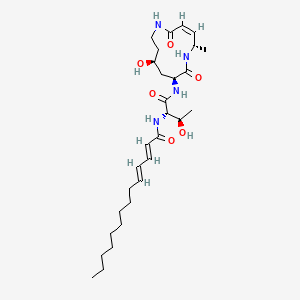

![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)